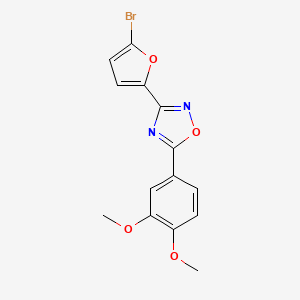
N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(5-chloro-2-thiophenecarboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(5-chloro-2-thiophenecarboxamide), commonly known as PDC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PDC has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of PDC is not fully understood. However, it has been suggested that PDC may act by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. PDC may also induce apoptosis in cancer cells by activating the caspase pathway. The anti-viral activity of PDC may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
PDC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PDC has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, PDC has been found to exhibit anti-viral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PDC in lab experiments is its ability to exhibit multiple biological activities. This makes it a useful tool for studying various cellular pathways and processes. However, one limitation of using PDC is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of PDC.
Direcciones Futuras
There are several future directions for the study of PDC. One potential area of research is the development of PDC-based therapeutics for the treatment of inflammatory diseases, cancer, and viral infections. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of PDC. In addition, further studies are needed to determine the safety and potential side effects of PDC in vivo.
Métodos De Síntesis
The synthesis of PDC involves the reaction of 1,4-bis(bromomethyl)benzene with 1,3-dichloropropan-2-ol in the presence of sodium hydroxide to form 1,4-bis(chloromethyl)benzene. This intermediate is then reacted with piperazine to form N,N'-bis(2-chloroethyl)piperazine. The final step involves the reaction of N,N'-bis(2-chloroethyl)piperazine with 5-chloro-2-thiophenecarboxylic acid to form PDC.
Aplicaciones Científicas De Investigación
PDC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. PDC has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. In addition, PDC has been found to exhibit anti-viral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
5-chloro-N-[3-[4-[3-[(5-chlorothiophene-2-carbonyl)amino]propyl]piperazin-1-yl]propyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2N4O2S2/c21-17-5-3-15(29-17)19(27)23-7-1-9-25-11-13-26(14-12-25)10-2-8-24-20(28)16-4-6-18(22)30-16/h3-6H,1-2,7-14H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLWCFIEYXURFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(S2)Cl)CCCNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)
![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)

![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)
![1-(1-azocanyl)-3-{2-methoxy-5-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B5971475.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5971478.png)

![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5971485.png)
![1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)
![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)
![2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971518.png)